molecular formula C18H16N4O5S B2775026 Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate CAS No. 442865-32-9

Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate

Cat. No.: B2775026
CAS No.: 442865-32-9
M. Wt: 400.41
InChI Key: VQZRSGJSJROCCC-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate is a complex organic compound that features a triazolopyridine moietyThe triazolopyridine structure is known for its biological activity and has been explored for its potential therapeutic properties .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

It’s known that similar compounds can intercalate dna , which suggests that Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate might interact with its targets by altering their structure or function, leading to changes in cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the synthesis of similar compounds has been achieved under microwave conditions , suggesting that temperature could play a role in the compound’s stability.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the triazolopyridine core, followed by functionalization to introduce the thioacetamido and terephthalate groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule .

Scientific Research Applications

Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate (CAS No. 442865-32-9) is a complex organic compound that has garnered attention for its diverse biological activities. This compound features a triazolopyridine moiety, which is well-known for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Triazolopyridine moiety : Known for its biological activity.
  • Terephthalate backbone : Provides structural stability and may influence solubility and bioavailability.
  • Thioacetamido group : Potentially enhances biological interactions.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. In vitro studies have demonstrated its efficacy against various bacterial strains and fungi.

Microorganism Activity Reference
Staphylococcus aureusInhibitory effect observed
Candida albicansModerate antifungal activity

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.

A notable study evaluated its cytotoxic effects against several cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
A549 (Lung)1.06 ± 0.16Induces apoptosis and cell cycle arrest in G0/G1 phase
MCF-7 (Breast)1.23 ± 0.18Similar apoptotic effects as A549
HeLa (Cervical)2.73 ± 0.33Induces late apoptosis

These findings indicate that the compound may serve as a potential class II c-Met inhibitor, which is relevant in cancer therapy .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cancer progression.
  • Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : The compound can cause cell cycle arrest in the G0/G1 phase, preventing further proliferation.

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

  • Study on Lung Cancer Cells :
    • Researchers found that treatment with the compound resulted in significant cytotoxicity against A549 cells with an IC50 value of approximately 1.06 μM.
    • The study reported that the compound induced late apoptosis and led to cell cycle arrest .
  • Evaluation Against Fungal Strains :
    • In a comparative study with known antifungal agents, this compound showed comparable or superior activity against Candida albicans .

Properties

IUPAC Name

dimethyl 2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S/c1-26-16(24)11-6-7-12(17(25)27-2)13(9-11)19-15(23)10-28-18-21-20-14-5-3-4-8-22(14)18/h3-9H,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZRSGJSJROCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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